2-Piperidylacetic Acid
Overview
Description
2-Piperidylacetic Acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a piperidine ring attached to an acetic acid moiety
Mechanism of Action
Target of Action
Piperidin-2-ylacetic acid is a derivative of piperidine, a six-membered heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents
Biochemical Pathways
Piperidine derivatives have been known to influence various biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible pharmacokinetic properties.
Result of Action
Piperidine derivatives have been known to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It is known that environmental factors such as soil acidity can influence the competition for organic nitrogen between plants and microorganisms , which could potentially impact the action of nitrogen-containing compounds like Piperidin-2-ylacetic acid.
Biochemical Analysis
Cellular Effects
Piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects
Molecular Mechanism
Piperidine derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Piperidylacetic Acid can be synthesized through various methods. One common synthetic route involves the oxidation of piperidin-2-ylethanol using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite. This reaction is typically carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of piperidin-2-ylacetic acid often involves the same oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Piperidylacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of piperidin-2-one derivatives, while substitution reactions can yield a wide range of functionalized piperidine compounds .
Scientific Research Applications
2-Piperidylacetic Acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar structure but without the acetic acid moiety.
Piperidin-2-one: An oxidized derivative of piperidin-2-ylacetic acid.
Piperine: A naturally occurring alkaloid with a piperidine ring, found in black pepper.
Uniqueness
2-Piperidylacetic Acid is unique due to its combination of a piperidine ring and an acetic acid moiety. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-piperidin-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLNZMJMCUWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390377 | |
Record name | piperidin-2-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19832-04-3 | |
Record name | piperidin-2-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Piperidineacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can piperidin-2-ylacetic acid derivatives be used to synthesize naturally occurring alkaloids?
A1: Yes, piperidin-2-ylacetic acid derivatives have proven useful in synthesizing quinolizidine alkaloids like lupinine and epilupinine. Researchers successfully employed both enolate Claisen rearrangements and direct allylation of piperidin-2-ylacetic acid derivatives to achieve this. Interestingly, the choice of reaction pathway heavily influenced the diastereoselectivity, offering a route to access both epimers of the target alkaloids. [] This approach highlights the versatility of piperidin-2-ylacetic acid as a starting material for complex molecule synthesis.
Q2: Beyond quinolizidine alkaloids, are there other applications of piperidin-2-ylacetic acid in alkaloid synthesis?
A2: Yes, piperidin-2-ylacetic acid derivatives are also key intermediates in the synthesis of piperidine alkaloids. For instance, 6-(prop-1-enyl)piperidin-2-ylacetic acid, accessible through a tandem Beckmann and Huisgen-White rearrangement of the 9-azabicyclo(3.3.1)nonan-3-one system, serves as a versatile precursor. [] This compound can be further elaborated to access (+)-pinidine and (+)-Monomorine I, showcasing the utility of piperidin-2-ylacetic acid derivatives in constructing diverse piperidine alkaloid frameworks.
Q3: Can piperidin-2-ylacetic acid be generated from other heterocyclic systems?
A3: Yes, research indicates that piperidin-2-ylacetic acid can be obtained from specific rearrangements of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts. [] This transformation occurs through a proposed keten intermediate, ultimately leading to the formation of the desired piperidine-2-ylacetic acid framework. Notably, the reaction's success hinges on the substituents present on the isoxazole ring, highlighting the importance of structural features in governing the reaction pathway.
Q4: Are there any limitations to using these rearrangement reactions with substituted isoxazolopyridinium salts?
A4: Yes, the presence of certain substituents can hinder the rearrangement reaction. For instance, the introduction of a bromine atom at the 5-position of the isoxazole ring disrupts the expected transformation. Instead of forming the desired furopyridine intermediate, the reaction leads to cleavage of either the pyridine or isoxazole ring. [] This observation underscores the importance of carefully considering substituent effects when designing synthetic routes involving these heterocyclic systems.
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